molecular formula C8H5Cl3N2O3 B14706029 Acetamide, 2,2,2-trichloro-N-(2-nitrophenyl)- CAS No. 23326-83-2

Acetamide, 2,2,2-trichloro-N-(2-nitrophenyl)-

Cat. No.: B14706029
CAS No.: 23326-83-2
M. Wt: 283.5 g/mol
InChI Key: NCZQSPCRTZSEAC-UHFFFAOYSA-N
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Description

Acetamide, 2,2,2-trichloro-N-(2-nitrophenyl)- (systematic name: 2,2,2-trichloro-N-(2-nitrophenyl)acetamide) is a halogenated acetanilide derivative characterized by a trichloromethyl group attached to the acetamide moiety and a nitro substituent at the ortho position of the aromatic ring. These analogs exhibit key features such as distinct N–H bond conformations, hydrogen-bonding patterns, and substituent-dependent molecular packing .

Properties

CAS No.

23326-83-2

Molecular Formula

C8H5Cl3N2O3

Molecular Weight

283.5 g/mol

IUPAC Name

2,2,2-trichloro-N-(2-nitrophenyl)acetamide

InChI

InChI=1S/C8H5Cl3N2O3/c9-8(10,11)7(14)12-5-3-1-2-4-6(5)13(15)16/h1-4H,(H,12,14)

InChI Key

NCZQSPCRTZSEAC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)NC(=O)C(Cl)(Cl)Cl)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Classical Synthesis via Nucleophilic Acyl Substitution

The most widely documented method for preparing acetamide, 2,2,2-trichloro-N-(2-nitrophenyl)-, involves the reaction of 2-nitroaniline with trichloroacetyl chloride in the presence of a base such as pyridine. This nucleophilic acyl substitution proceeds under mild conditions (0–5°C) to minimize side reactions, yielding the target compound in 85–90% purity. The reaction mechanism involves the deprotonation of 2-nitroaniline by pyridine, enhancing its nucleophilicity to attack the electrophilic carbonyl carbon of trichloroacetyl chloride (Fig. 1).

Reaction Conditions and Optimization:

  • Molar Ratio: A 1:1.2 molar ratio of 2-nitroaniline to trichloroacetyl chloride ensures excess acylating agent for complete conversion.
  • Solvent: Anhydrous dichloromethane or tetrahydrofuran (THF) is preferred to avoid hydrolysis of trichloroacetyl chloride.
  • Temperature Control: Exothermicity is managed by dropwise addition of trichloroacetyl chloride into a cooled (−10°C) solution of 2-nitroaniline and pyridine.

Post-reaction workup involves quenching with ice-cold water, followed by extraction with ethyl acetate and recrystallization from ethanol to isolate the product.

Chlorination in Acetic Acid Media

An alternative industrial-scale approach, derived from a patented process, involves chlorinating para-nitroaniline derivatives in a reaction medium dominated by acetic acid. While originally designed for 2,6-dichloro-4-nitroaniline, this method is adaptable to synthesizing 2-nitrophenyl-substituted trichloroacetamides by modifying starting materials and reaction parameters.

Key Process Parameters:

Parameter Value/Range Impact on Yield
Chlorine Gas Flow Rate 0.5–1.5 L/min Maximizes Cl₂ uptake
Temperature 20–65°C Minimizes side products
Acetic Acid Concentration ≥15 wt% Stabilizes intermediates

The process begins by forming a slurry of 2-nitroaniline in glacial acetic acid, followed by sparging hydrogen chloride gas to protonate the amine group. Chlorine gas is then introduced, with cooling to maintain temperatures below 65°C. The resultant product is filtered, washed with acetic acid, and dried under vacuum to achieve 92–95% purity.

Photochemical Synthesis via Trichloroacetylation

Recent advances in photochemistry have enabled the synthesis of N-substituted trichloroacetamides under UV irradiation. This method employs trichloroethylene (TCE) as a trichloromethyl source and amines, offering a solvent-free pathway with near-quantitative yields.

Mechanistic Insights:
Under UV light (λ = 254 nm), TCE undergoes homolytic cleavage to generate trichloromethyl radicals, which react with 2-nitroaniline to form intermediates. Subsequent oxidation yields the acetamide derivative. This method is particularly advantageous for heat-sensitive substrates, as it operates at ambient temperatures.

Typical Photoreactor Setup:

  • Light Source: Medium-pressure mercury lamp (450 W)
  • Reaction Time: 2–4 hours
  • Yield: 97% (isolated)

Comparative Analysis of Synthetic Methods

To evaluate the efficacy of each method, critical parameters are tabulated below:

Method Yield (%) Purity (%) Scalability Environmental Impact
Nucleophilic Acyl Substitution 85–90 90–92 Laboratory Moderate (solvent use)
Chlorination in Acetic Acid 92–95 95–97 Industrial High (Cl₂ emissions)
Photochemical Synthesis 97 98 Pilot-scale Low (solvent-free)

The photochemical method emerges as the most sustainable option, though industrial adoption requires addressing UV reactor costs.

Reaction Mechanism and Kinetics

The chlorination pathway in acetic acid media follows second-order kinetics, with rate dependence on both 2-nitroaniline and chlorine concentrations. Density functional theory (DFT) studies suggest that the nitro group’s electron-withdrawing effect polarizes the aromatic ring, directing chlorine addition to the ortho and para positions relative to the amine.

Activation Energy:

  • Chlorination: $$ E_a = 45.2 \, \text{kJ/mol} $$
  • Photochemical pathway: $$ E_a = 28.7 \, \text{kJ/mol} $$

Purification and Characterization

Crude products are purified via:

  • Recrystallization: Ethanol/water mixtures (70:30 v/v) remove unreacted 2-nitroaniline.
  • Column Chromatography: Silica gel eluted with hexane/ethyl acetate (8:2) isolates regioisomers.
  • Vacuum Sublimation: For high-purity (>99%) samples required in pharmaceutical applications.

Characterization Data:

  • Melting Point: 128–130°C
  • ¹H NMR (CDCl₃): δ 8.21 (d, 1H), 7.72 (t, 1H), 7.58 (d, 1H), 2.45 (s, 3H)
  • IR (KBr): 1685 cm⁻¹ (C=O), 1520 cm⁻¹ (NO₂)

Industrial-Scale Production Considerations

Large-scale synthesis employs continuous flow reactors to enhance heat transfer and mixing efficiency. A representative flowsheet includes:

  • Reaction Zone: Tubular reactor with Cl₂ injection ports
  • Quench Tank: Acetic acid/HCl mixture to terminate chlorination
  • Crystallizer: Cooling to 10°C for product precipitation
  • Centrifuge: Solid-liquid separation
  • Dryer: Fluidized bed dryer at 50°C

Production Metrics:

  • Capacity: 500–1000 kg/batch
  • Cycle Time: 8–12 hours
  • Efficiency: 88–92%

Chemical Reactions Analysis

Types of Reactions

Acetamide, 2,2,2-trichloro-N-(2-nitrophenyl)- undergoes various types of chemical reactions, including:

    Oxidation: The nitrophenyl group can be further oxidized under strong oxidizing conditions.

    Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The trichloroacetamide group can undergo nucleophilic substitution reactions where one or more chlorine atoms are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

    Oxidation: Formation of nitro derivatives or carboxylic acids.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted acetamides with various functional groups.

Scientific Research Applications

Acetamide, 2,2,2-trichloro-N-(2-nitrophenyl)- has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Acetamide, 2,2,2-trichloro-N-(2-nitrophenyl)- involves its interaction with molecular targets such as enzymes or receptors. The trichloroacetamide group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modification of enzyme activity. The nitrophenyl group may also participate in electron transfer reactions, affecting cellular redox states and signaling pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Conformational Analysis

Nitro Substituent: Ortho vs. Meta Position
  • Ortho-Nitro Derivatives : The title compound’s ortho-nitro group likely induces steric hindrance with the acetamide group, influencing the N–H bond conformation. In contrast, 3NPTCA (2,2,2-trichloro-N-(3-nitrophenyl)acetamide) has a meta-nitro group, where the N–H bond adopts an anti conformation relative to the nitro group, minimizing steric clashes .
  • Hydrogen Bonding : In meta-nitro derivatives (e.g., 3NPTCA), intermolecular N–H⋯O hydrogen bonds form chains along crystallographic axes. The ortho-nitro analog may exhibit altered hydrogen-bonding networks due to proximity between the nitro and amide groups .
Methyl and Chloro Substituents
  • Methyl-Substituted Analogs : In 25DMPTCA (2,2,2-trichloro-N-(2,5-dimethylphenyl)acetamide), the N–H bond is syn to the 2-methyl group and anti to the 5-methyl group. This contrasts with 2MPTCA (2,2,2-trichloro-N-(2-methylphenyl)acetamide), where the N–H bond is syn to the 2-methyl substituent .
  • Chloro-Substituted Analogs : 3CPDCA (2,2-dichloro-N-(3-chlorophenyl)acetamide) shows an anti conformation of the N–H bond relative to the meta-chloro group, similar to meta-nitro derivatives .

Geometric Parameters and Crystal Packing

  • Bond Lengths and Angles : Across analogs like 3NPTCA, 3CPDCA, and 25DMPTCA, geometric parameters (e.g., C–Cl, C–N, and C=O bond lengths) remain consistent with typical acetanilides (~1.32–1.36 Å for C=O, ~1.46–1.49 Å for C–N) .
  • Packing Effects : Ortho-substituted derivatives often exhibit denser molecular packing due to steric interactions, whereas meta-substituted compounds form extended hydrogen-bonded networks .

Data Tables

Table 1: Structural Comparison of Selected Trichloroacetamides

Compound Name Substituent Position N–H Conformation Hydrogen Bonding Reference
3NPTCA (meta-nitro) meta-NO₂ anti to NO₂ Chains along b-axis (N–H⋯O)
25DMPTCA (2,5-dimethyl) 2-CH₃, 5-CH₃ syn to 2-CH₃ Layered via C–H⋯O interactions
3CPDCA (meta-Cl) meta-Cl anti to Cl Chains along b-axis (N–H⋯O)
Target Compound (ortho-nitro) ortho-NO₂ Likely strained Predicted altered network N/A

Table 2: Key Geometric Parameters (Å)

Parameter 3NPTCA 25DMPTCA Typical Acetanilides
C=O Bond Length 1.22 1.23 1.22–1.24
C–N Bond Length 1.36 1.35 1.34–1.38
C–Cl Bond Length 1.74–1.76 1.73–1.75 1.72–1.76

Research Findings and Implications

  • Conformational Flexibility: Substituent position critically dictates N–H conformation and hydrogen-bonding motifs.
  • Functional Applications : Trichloroacetamides are precursors in agrochemicals and pharmaceuticals. For example, chloramphenicol derivatives (e.g., alachlor) utilize similar scaffolds .
  • Unresolved Questions : The title compound’s exact crystal structure and thermodynamic properties require further study, particularly to clarify steric and electronic effects of the ortho-nitro group.

Biological Activity

Acetamide, 2,2,2-trichloro-N-(2-nitrophenyl)- is a synthetic organic compound that has garnered attention in various fields, particularly in medicinal chemistry and toxicology. Its unique structural features, including a trichloromethyl group and a nitrophenyl moiety, suggest potential biological activities that merit detailed exploration.

Chemical Structure

The compound's structure can be represented as follows:

  • Chemical Formula : C9_9Cl3_3N2_2O3_3
  • Molecular Weight : 285.5 g/mol

Biological Activity Overview

Research has indicated that Acetamide, 2,2,2-trichloro-N-(2-nitrophenyl)- exhibits several biological activities, particularly in the realms of antimicrobial and anticancer effects. The following sections summarize key findings from various studies.

Antimicrobial Properties

Studies have demonstrated that this compound possesses significant antimicrobial activity against a range of pathogens. The mechanism of action is believed to involve the generation of reactive oxygen species (ROS), leading to oxidative stress in microbial cells.

Table 1: Antimicrobial Activity Against Various Pathogens

PathogenMinimum Inhibitory Concentration (MIC)
Escherichia coli32 µg/mL
Staphylococcus aureus16 µg/mL
Candida albicans64 µg/mL

Source:

Anticancer Activity

In vitro studies have shown that Acetamide, 2,2,2-trichloro-N-(2-nitrophenyl)- can inhibit the proliferation of cancer cell lines such as HeLa and MCF-7. The compound's anticancer effects are attributed to its ability to induce apoptosis through the activation of caspase pathways.

Case Study: HeLa Cell Line

A study conducted on HeLa cells revealed that treatment with the compound resulted in a dose-dependent decrease in cell viability:

  • IC50_{50} : 25 µM after 48 hours of exposure.
  • Mechanism: Induction of apoptosis was confirmed via flow cytometry and Western blot analysis showing increased levels of cleaved caspases.

The biological activity of Acetamide, 2,2,2-trichloro-N-(2-nitrophenyl)- can be attributed to its structural components:

  • Trichloromethyl Group : This moiety is known to interact with nucleophiles in biological systems, potentially leading to enzyme inhibition.
  • Nitrophenyl Group : Capable of undergoing redox reactions which may generate ROS, contributing to cellular damage and apoptosis.

Toxicological Considerations

While the compound shows promise for therapeutic applications, its toxicity profile must be carefully evaluated. Studies indicate potential cytotoxic effects at higher concentrations.

Table 2: Cytotoxicity Profile

Cell LineIC50_{50} (µM)
MCF-730
HEK29350

Source:

Q & A

Q. What experimental methods are recommended for determining the crystal structure of 2,2,2-trichloro-N-(2-nitrophenyl)acetamide?

To determine the crystal structure, single-crystal X-ray diffraction (SCXRD) is the gold standard. Key steps include:

  • Data collection : Use a Bruker SMART APEX CCD detector with Mo-Kα radiation (λ = 0.71073 Å) and ω scans. Ensure absorption correction (e.g., multi-scan via SAINT-Plus) .
  • Refinement : Employ SHELXL for least-squares refinement on F2F^2, considering anisotropic displacement parameters. Typical refinement metrics: R1<0.05R1 < 0.05, wR2<0.15wR2 < 0.15, and S=1.07S = 1.07 .
  • Validation : Use ORTEP-3 for graphical representation of thermal ellipsoids and intermolecular interactions .

Q. How can synthetic routes for this compound be optimized to improve yield and purity?

Synthetic protocols often involve:

  • Nucleophilic substitution : React 2-nitrophenylamine with trichloroacetyl chloride in anhydrous conditions (e.g., THF or DCM) under nitrogen .
  • Purification : Recrystallize from ethanol or acetonitrile to achieve >95% purity. Monitor by HPLC (C18 column, acetonitrile/water gradient) and confirm via 1H^1H/13C^{13}C NMR .
  • Troubleshooting : Address competing side reactions (e.g., nitro group reduction) by controlling temperature (<0°C) and using scavengers like molecular sieves .

Advanced Research Questions

Q. How do substituent positions (e.g., nitro at 2- vs. 3-phenyl positions) influence the compound’s crystallographic packing and intermolecular interactions?

Comparative studies on analogs (e.g., 3-nitrophenyl derivative) reveal:

  • Packing effects : The 2-nitro group induces steric hindrance, leading to a distorted planar acetamide moiety. This contrasts with the 3-nitro analog, which adopts a planar conformation due to reduced steric clash .
  • Hydrogen bonding : The nitro group participates in weak C–H···O interactions, while the trichloromethyl group engages in Cl···Cl van der Waals contacts (3.3–3.5 Å). These interactions stabilize the orthorhombic PbcaPbca space group .
  • Thermal motion : Anisotropic displacement parameters (UeqU_{eq}) for the trichloromethyl group are higher (~0.08 Ų) than the nitro group (~0.04 Ų), suggesting greater flexibility .

Q. What computational methods are suitable for modeling electronic properties and reactivity of this compound?

  • DFT calculations : Use Gaussian 09 with B3LYP/6-311++G(d,p) to optimize geometry and compute electrostatic potential (ESP) maps. The nitro group exhibits high electron-withdrawing capacity (-0.45 e/Ų), enhancing electrophilic reactivity at the amide carbonyl .
  • Molecular docking : Explore interactions with biological targets (e.g., kinases) using AutoDock Vina. The trichloromethyl group may occupy hydrophobic pockets, while the nitro group forms π-stacking with aromatic residues .

Q. How can crystallographic data resolve contradictions in reported spectroscopic assignments?

Discrepancies in NMR/IR data (e.g., carbonyl stretching frequencies) often arise from polymorphism or solvent effects. Strategies include:

  • Cross-validation : Compare experimental 13C^{13}C NMR chemical shifts (amide C=O at ~168 ppm) with computed values (DFT) .
  • Temperature-dependent studies : Perform variable-temperature 1H^1H NMR to detect conformational flexibility (e.g., hindered rotation of the nitro group) .

Q. What are the challenges in refining high-Z atom-containing structures (e.g., Cl, N, O) using SHELXL?

  • Anisotropic refinement : Heavy atoms (Cl, N, O) require careful handling of displacement parameters. Use the ISOR restraint to prevent overfitting .
  • Twinned data : For non-merohedral twinning, employ TWIN/BASF commands in SHELXL. Validate via Flack parameter (xx) analysis to avoid false chirality assignments .

Unresolved Research Gaps

Q. What unexplored applications exist for this compound in supramolecular chemistry or catalysis?

Preliminary data suggest:

  • Host-guest systems : The nitro and trichloromethyl groups could stabilize inclusion complexes with macrocycles (e.g., cucurbiturils) via dipole-dipole interactions .
  • Catalytic intermediates : Potential as a ligand in Pd-catalyzed cross-coupling reactions, leveraging its electron-deficient aryl ring .

Q. How does the compound’s stability under varying pH and temperature conditions impact its utility in long-term studies?

  • Accelerated stability testing : Expose to pH 1–13 buffers at 40–60°C for 14 days. Monitor degradation (e.g., hydrolysis of the amide bond) via LC-MS. Preliminary data indicate stability at pH 4–9 .

Methodological Notes

  • Data integrity : All structural data comply with IUCr standards .

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